

Assessing ART0380 Target Engagement in Tumor Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ART0380
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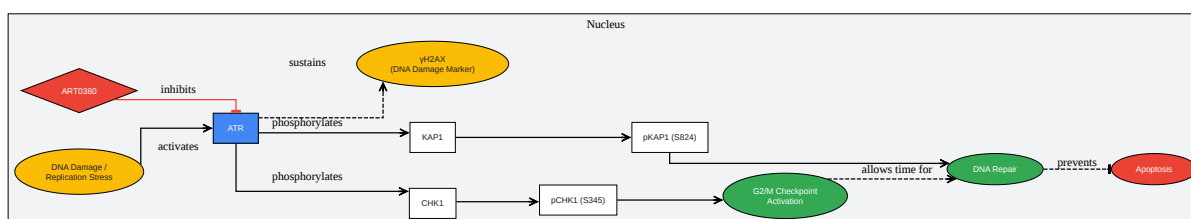
Introduction

ART0380 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress, a hallmark of many cancers.[3] Inhibition of ATR by **ART0380** prevents the phosphorylation of its downstream targets, leading to the accumulation of DNA damage and ultimately, synthetic lethality in cancer cells with underlying DDR defects, such as those with mutations in the ATM gene.[1][2][4] This document provides detailed application notes and protocols for assessing the target engagement of **ART0380** in tumor cells.

ART0380 Mechanism of Action and Signaling Pathway

ART0380 functions as an ATP-competitive inhibitor of ATR kinase.[5] In response to DNA damage and replication stress, ATR phosphorylates a cascade of downstream proteins, including Checkpoint Kinase 1 (CHK1) and KRAB-associated protein 1 (KAP1). Phosphorylation of CHK1 at Serine 345 (pCHK1 S345) is a key event in cell cycle arrest, allowing time for DNA repair. Phosphorylation of KAP1 at Serine 824 (pKAP1 S824) is involved in chromatin remodeling to facilitate DNA repair. Another critical downstream marker of DNA double-strand breaks is the phosphorylation of histone H2AX at Serine 139 (γH2AX). While

γH2AX is directly phosphorylated by ATM and DNA-PKcs, its sustained presence can be influenced by ATR activity. By inhibiting ATR, **ART0380** prevents the phosphorylation of CHK1 and KAP1, leading to abrogation of the G2/M checkpoint and impaired DNA repair. This results in an accumulation of DNA damage, marked by an increase in γH2AX, and subsequent cell death in cancer cells.[6][7][8]



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Caption: **ART0380** inhibits ATR, blocking downstream signaling and leading to apoptosis.

Data Presentation: Quantitative Assessment of **ART0380** Activity

The following tables summarize key quantitative data for assessing **ART0380** target engagement.

Table 1: In Vitro Potency of **ART0380**

Parameter	Cell Line	Value	Reference
IC50 (pCHK1 S345)	HT29	50 nM	[2]
IC50 (Cell Growth)	NCI-H23 (ATM LOF)	~100 nM	[9]
IC50 (Cell Growth)	Granta 519 (ATM LOF)	~150 nM	[9]
IC50 (Cell Growth)	LoVo (High Replication Stress)	~1 μ M	[9]
IC50 (Cell Growth)	CCD-18Co (Normal Fibroblast)	>10 μ M	[9]

Table 2: Pharmacodynamic Biomarker Modulation by **ART0380** in Tumor Cells

Biomarker	Cell Line	ART0380 Conc.	Fold Change vs. Control	Assay
pKAP1 (S824)	HCT116	1 μ M	↓ 80%	Western Blot
γ H2AX	NCI-H460 (ATM KO)	500 nM	↑ 3.5-fold	Immunofluorescence
γ H2AX	Circulating Tumor Cells (in vivo)	Recommended Phase 2 Dose	↑ (Dose-dependent)	Immunofluorescence

Experimental Protocols

Detailed methodologies for key experiments to assess **ART0380** target engagement are provided below.

Protocol 1: Western Blot for Phospho-KAP1 (Ser824)

This protocol describes the detection of pKAP1 (S824) inhibition by **ART0380** in tumor cells.

Materials:

- Tumor cell line of interest (e.g., HCT116, U2OS)
- **ART0380**
- DMSO (vehicle control)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktails
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- Primary antibodies: Rabbit anti-pKAP1 (S824), Mouse anti-Total KAP1, Mouse anti- β -actin
- HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
- Chemiluminescent substrate
- PVDF membrane

Procedure:

- Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of **ART0380** (e.g., 10 nM to 10 μ M) or DMSO for the desired duration (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

- SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibody against pKAP1 (S824) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
 - Develop with chemiluminescent substrate and image the blot.
- Stripping and Re-probing: Strip the membrane and re-probe for Total KAP1 and β -actin as loading controls.
- Data Analysis: Quantify band intensities and normalize pKAP1 levels to Total KAP1 and the loading control.

Protocol 2: Immunofluorescence for γ H2AX

This protocol details the quantification of γ H2AX foci formation as a marker of DNA damage following **ART0380** treatment.

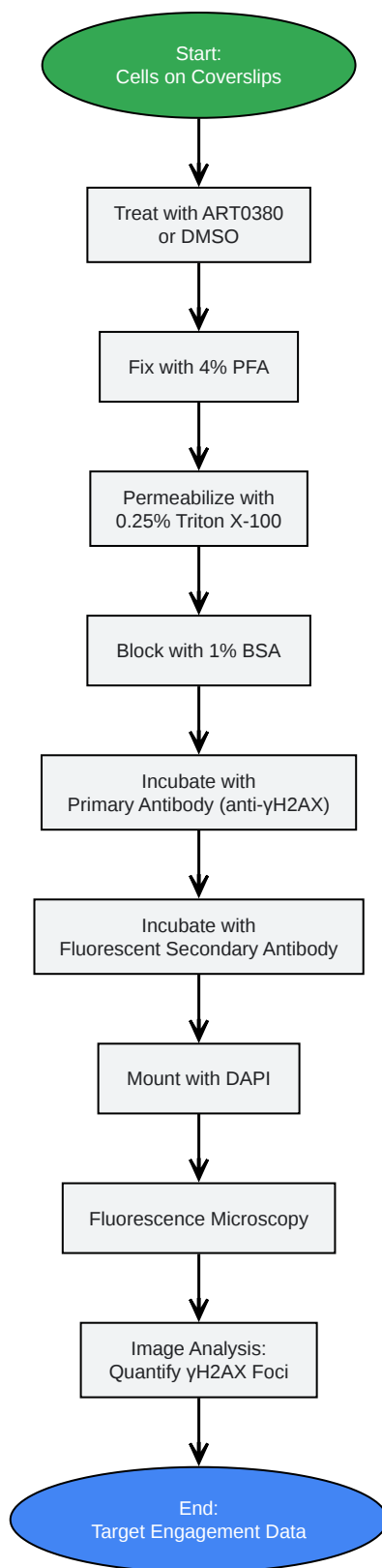
Materials:

- Tumor cells cultured on coverslips
- **ART0380**
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- 1% BSA in PBS (Blocking Buffer)
- Primary antibody: Rabbit anti- γ H2AX (Ser139)

- Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
- DAPI-containing mounting medium

Procedure:

- Cell Treatment: Treat cells grown on coverslips with **ART0380** or DMSO for the desired time.
- Fixation and Permeabilization:
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Permeabilize with 0.25% Triton X-100 for 10 minutes.
- Blocking and Staining:
 - Block with 1% BSA in PBS for 1 hour.
 - Incubate with anti-γH2AX primary antibody overnight at 4°C.
 - Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
- Mounting and Imaging: Mount coverslips with DAPI-containing medium and acquire images using a fluorescence microscope.
- Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).



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Caption: Workflow for γH2AX immunofluorescence staining.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

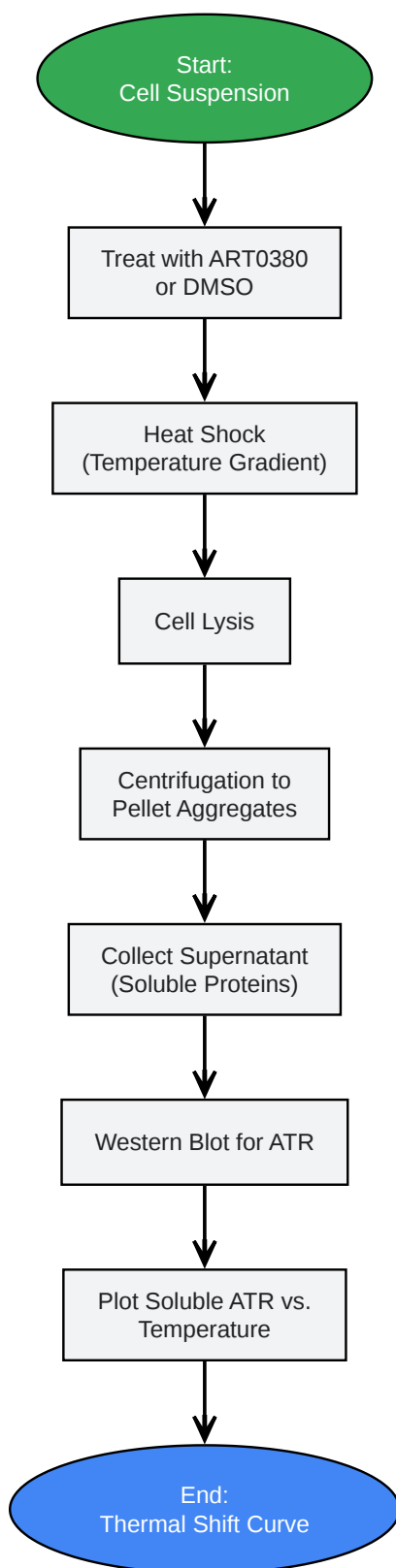
CETSA is a powerful technique to directly assess the binding of **ART0380** to ATR in intact cells.

Materials:

- Tumor cell suspension
- **ART0380**
- PBS
- Protease Inhibitor Cocktail
- Equipment for heat shock (e.g., PCR cycler)
- Equipment for cell lysis (e.g., sonicator or freeze-thaw)
- Western blot reagents for ATR detection

Procedure:

- Cell Treatment: Treat a suspension of tumor cells with **ART0380** or DMSO for 1 hour at 37°C.
- Heat Shock: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ATR by Western blot.
- Data Analysis: Plot the amount of soluble ATR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **ART0380** indicates target engagement.



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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 4: Proximity Ligation Assay (PLA)

PLA can be used to visualize the disruption of the ATR-Chk1 interaction by **ART0380**.

Materials:

- Tumor cells on coverslips
- **ART0380**
- Primary antibodies: Mouse anti-ATR, Rabbit anti-Chk1
- PLA probes (anti-mouse MINUS and anti-rabbit PLUS)
- Ligation and amplification reagents
- Fluorescent detection reagents
- DAPI-containing mounting medium

Procedure:

- Cell Treatment and Fixation: Treat cells with **ART0380**, then fix and permeabilize as for immunofluorescence.
- Primary Antibody Incubation: Incubate with both mouse anti-ATR and rabbit anti-Chk1 primary antibodies.
- PLA Probe Incubation: Incubate with anti-mouse MINUS and anti-rabbit PLUS PLA probes.
- Ligation and Amplification: Perform the ligation and rolling-circle amplification steps according to the manufacturer's protocol.
- Detection: Add fluorescently labeled oligonucleotides to detect the amplified DNA.
- Imaging and Analysis: Mount with DAPI and visualize using a fluorescence microscope. A decrease in the number of PLA signals per cell in **ART0380**-treated cells indicates disruption of the ATR-Chk1 interaction.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to assess the target engagement of **ART0380** in tumor cells. By employing a combination of techniques that measure direct target binding (CETSA), downstream signaling inhibition (Western blot for pKAP1), and the resulting cellular phenotype (immunofluorescence for γ H2AX), a thorough understanding of **ART0380**'s mechanism of action can be achieved. This multi-faceted approach is crucial for the continued development and clinical application of this promising ATR inhibitor.

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- To cite this document: BenchChem. [Assessing ART0380 Target Engagement in Tumor Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15620159#how-to-assess-art0380-target-engagement-in-tumor-cells>]

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